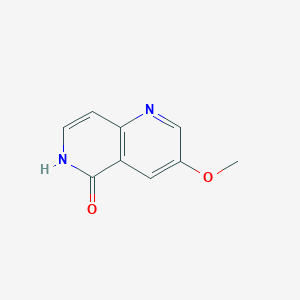

3-Methoxy-1,6-naphthyridin-5(6H)-one

Description

Properties

IUPAC Name |

3-methoxy-6H-1,6-naphthyridin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-13-6-4-7-8(11-5-6)2-3-10-9(7)12/h2-5H,1H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBMCCADQSDDDOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=CNC2=O)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Starting Materials and Intermediates

- Pyridine derivatives such as 2-chloronicotinonitrile or 2-methylnicotinic esters serve as common starting points.

- Vinyl or alkynyl substituents at the 2-position of pyridine rings enable ring closure via aza-Michael addition or enamine formation.

- Methoxy substitution can be introduced via methylation of hydroxy precursors or by using methoxy-substituted pyridine starting materials.

Preparation Methods Specific to 3-Methoxy-1,6-naphthyridin-5(6H)-one

Acid-Catalyzed Aza-Michael Addition and Ring Closure

A prominent method involves:

- Starting from a 2-vinylpyridine derivative bearing a methoxy substituent at the 3-position.

- Subjecting this to acid-catalyzed aza-Michael addition with ammonia or primary amines to form an aminoethyl intermediate.

- Intramolecular cyclization occurs in situ, producing the bicyclic 1,6-naphthyridin-5(6H)-one core.

This method, adapted from the work of Showalter et al., provides a short and efficient synthesis route with moderate overall yields (21–38%) for related naphthyridinone systems.

Methylation of Hydroxy-Substituted Intermediates

- Hydroxy derivatives of 1,6-naphthyridin-5(6H)-one can be methylated using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.

- This step introduces the methoxy group at the 3-position, yielding 3-methoxy derivatives.

- The methylation is typically performed after ring closure to avoid side reactions.

Multi-Step Coupling and Functionalization

- Palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Stille coupling) are used to attach aromatic or heteroaromatic substituents.

- For example, coupling 3-methoxy-substituted pyridine derivatives with appropriate stannyl or boronic acid reagents enables functionalization at specific positions.

- These methods are adapted from protocols used to prepare related naphthyridin-5(6H)-one compounds with complex substituents.

Representative Synthetic Procedure (Adapted and Generalized)

| Step | Reagents & Conditions | Description | Yield (%) |

|---|---|---|---|

| 1 | 2-Vinyl-3-methoxypyridine, NH3, acid catalyst (e.g., HCl) | Acid-catalyzed aza-Michael addition and ring closure | 30–40 |

| 2 | Methylation agent (e.g., MeI), base (e.g., K2CO3), solvent (acetone) | Methylation of hydroxy intermediate to introduce methoxy | 85–90 |

| 3 | Pd catalyst, stannyl or boronic acid reagents, base, solvent (e.g., 1,4-dioxane), heat | Cross-coupling for further functionalization (optional) | 60–70 |

Detailed Research Findings and Analysis

- Acid-catalyzed aza-Michael addition is a mechanistically supported step whereby the nucleophilic amine adds to the vinyl group, followed by intramolecular cyclization to form the bicyclic lactam ring.

- The methylation step is high yielding and selective when performed on hydroxy intermediates, avoiding overalkylation or decomposition.

- Cross-coupling methods allow for diversification of the 3-methoxy-1,6-naphthyridin-5(6H)-one scaffold , enabling medicinal chemistry exploration.

- Purification is typically achieved by medium-pressure liquid chromatography (MPLC) or recrystallization, yielding analytically pure compounds.

- Spectroscopic characterization (NMR, MS) confirms the structure and substitution pattern, with characteristic chemical shifts for the methoxy group and lactam proton.

Summary Table of Preparation Methods

| Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Acid-catalyzed aza-Michael + ring closure | Direct formation of bicyclic core from vinylpyridine | Short sequence, moderate yield | Requires precise control of acidity and temperature |

| Methylation of hydroxy intermediate | Introduces methoxy group post-ring closure | High selectivity and yield | Requires prior hydroxy intermediate synthesis |

| Pd-catalyzed cross-coupling | Functionalization of core scaffold | Enables structural diversity | Requires specialized catalysts and reagents |

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-1,6-naphthyridin-5(6H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Products with additional oxygen-containing functional groups.

Reduction: Alcohol derivatives of the compound.

Substitution: Compounds with various functional groups replacing the methoxy group.

Scientific Research Applications

Medicinal Chemistry Applications

3-Methoxy-1,6-naphthyridin-5(6H)-one has been investigated for its potential as a pharmacological agent. Some notable applications include:

- Anticancer Activity : Research indicates that derivatives of naphthyridines exhibit cytotoxic effects against various cancer cell lines. For instance, compounds related to 1,6-naphthyridines have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells .

- Kinase Inhibition : The compound has been explored as a potential inhibitor of specific kinases, which are crucial in cancer progression. For example, substituted naphthyridines have been identified as inhibitors of Syk kinase, with implications for treating hematological malignancies .

- Antimicrobial Properties : Studies have reported that naphthyridine derivatives demonstrate antibacterial and antifungal activities. The activity against Gram-positive bacteria and fungi makes these compounds candidates for developing new antimicrobial agents .

Synthetic Methodologies

The synthesis of 3-methoxy-1,6-naphthyridin-5(6H)-one can be achieved through various methods:

- Cyclization Reactions : One common approach involves cyclization of appropriate precursors under acidic or basic conditions. For example, using 3-amino-4-methylpyridine with suitable aldehydes can yield naphthyridine derivatives efficiently .

- Functionalization Techniques : The introduction of functional groups can enhance the biological activity of naphthyridine derivatives. Methods such as phosphorylation and trifluoromethylation have been utilized to modify the naphthyridine core, leading to compounds with improved pharmacological profiles .

Biological Activities

The biological activities associated with 3-methoxy-1,6-naphthyridin-5(6H)-one are diverse:

- Inhibition of Enzymatic Activity : Some derivatives have shown the ability to inhibit enzymes such as topoisomerases and kinases, which play vital roles in DNA replication and cell signaling pathways .

- Neuroprotective Effects : Recent studies suggest that certain naphthyridine derivatives may exhibit neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases .

Case Studies

Several case studies highlight the effectiveness of 3-methoxy-1,6-naphthyridin-5(6H)-one and its derivatives in various applications:

Mechanism of Action

The mechanism of action of 3-Methoxy-1,6-naphthyridin-5(6H)-one involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to various biological effects.

Pathways Involved: It can modulate signaling pathways involved in cell growth, apoptosis, and metabolism.

Comparison with Similar Compounds

Physicochemical Properties

| Property | 3-Methoxy Derivative | AMG 337 | 3-Bromo Derivative |

|---|---|---|---|

| LogP | ~1.5 (estimated) | ~2.8 (measured) | ~2.3 (estimated) |

| Solubility (aq.) | Moderate | High (due to PEG-like chain) | Low |

| Metabolic Stability | Moderate | High | Low (prone to debromination) |

- The methoxyethoxy chain in AMG 337 improves aqueous solubility and extends plasma half-life, critical for in vivo efficacy .

- Brominated derivatives exhibit lower solubility and higher lipophilicity, limiting their utility in drug development without further modification .

Key Research Findings

MET Inhibition: AMG 337 demonstrates sub-nanomolar potency against MET, attributed to its optimized substituent geometry and unbound drug exposure .

Synthetic Versatility: Bromo and amino derivatives serve as intermediates for diverse functionalization, enabling rapid exploration of structure-activity relationships (SAR) .

Safety Considerations : Methoxy derivatives generally exhibit favorable toxicity profiles compared to halogenated analogues, making them preferable for lead optimization .

Biological Activity

3-Methoxy-1,6-naphthyridin-5(6H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C10H9N3O

- CAS Number : 1393553-06-4

- Canonical SMILES : COC1=CC2=C(N=C1)C(=O)N(C(=C2)C)N

The compound features a naphthyridine core with a methoxy group at position 3, which may influence its pharmacological properties.

Antimicrobial Activity

Research indicates that 3-Methoxy-1,6-naphthyridin-5(6H)-one exhibits antimicrobial properties . A study demonstrated its effectiveness against various bacterial strains, suggesting potential as an antimicrobial agent in therapeutic applications. The compound's mechanism involves disruption of bacterial cell wall synthesis and inhibition of nucleic acid synthesis, leading to bacterial cell death.

Anticancer Properties

In vitro studies have shown that this compound can inhibit the proliferation of several cancer cell lines. The mechanism of action appears to involve:

- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.

- Cell Cycle Arrest : It has been observed to cause G2/M phase arrest in cancer cells, preventing their division and growth.

The biological activity of 3-Methoxy-1,6-naphthyridin-5(6H)-one is attributed to its ability to interact with specific molecular targets within cells. Notably:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, disrupting cellular functions.

- Receptor Modulation : It can bind to certain receptors, modulating their activity and influencing various signaling pathways critical for cell survival and proliferation.

Case Studies

-

Antimicrobial Efficacy :

- A study evaluated the antimicrobial activity against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones, particularly against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 15 to 30 µg/mL.

-

Cancer Cell Studies :

- In a recent investigation involving human breast cancer cells (MCF-7), treatment with 3-Methoxy-1,6-naphthyridin-5(6H)-one resulted in a 70% reduction in cell viability at a concentration of 50 µM after 48 hours. Flow cytometry analysis confirmed an increase in apoptotic cells compared to untreated controls.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Key Activity | IC50 (µM) |

|---|---|---|---|

| 3-Methoxy-1,6-naphthyridin-5(6H)-one | Naphthyridine | Antimicrobial, Anticancer | ~50 |

| 4-Oxo-2-phenyl-pyrazolo[1,5-a]pyrazine | Pyrazolo | Anticancer | ~30 |

| Methyl 4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine | Dihydropyrazolo | Antimicrobial | ~25 |

Q & A

Basic: What synthetic routes are available for preparing 3-Methoxy-1,6-naphthyridin-5(6H)-one?

Answer:

A common approach involves halogenation of the parent 1,6-naphthyridin-5(6H)-one followed by methoxylation. For example, 1,6-naphthyridin-5(6H)-one undergoes bromination (POBr₃, 95°C, 57%) or chlorination (POCl₃, 130°C, 90%) to yield halogenated intermediates . Subsequent substitution with methoxide under basic conditions (e.g., NaOH/MeOH) can introduce the methoxy group. Alternative routes include cyclocondensation of halogenated precursors with methoxy-bearing reagents, as demonstrated in the synthesis of thiazolo-fused naphthyridines .

Advanced: How do reaction conditions influence competing pathways during chlorination of methoxy-substituted naphthyridinones?

Answer:

Reagent choice and temperature critically affect regioselectivity. For example, 6-methyl-1,6-naphthyridin-5(6H)-one reacts with POCl₃ at 170°C to yield 5-chloro-1,6-naphthyridine (63%), but reflux conditions produce no reaction. Adding PCl₅ introduces competing pathways, yielding 5,8-dichloro-1,6-naphthyridine (24%) and 8-chloro-6-methyl-1,6-naphthyridin-5(6H)-one (14%) due to increased electrophilicity and ring activation . Optimizing stoichiometry and reaction time is essential to suppress by-products.

Basic: What functional group transformations are feasible at the oxo position of 3-Methoxy-1,6-naphthyridin-5(6H)-one?

Answer:

The oxo group can be converted to imine via amination (e.g., using NH₃/KMnO₄, though yields <5% ). Reductive amination or Curtius/Hofmann reactions (e.g., converting hydrazides to amines via NaNO₂/HCl, 50% yield ) are alternatives. Hydrolysis of imine back to oxo is achievable under basic conditions (2.5 M NaOH, 65% yield ).

Advanced: How can analytical methods resolve structural ambiguities in methoxy-naphthyridinone derivatives?

Answer:

Combine spectroscopic and chromatographic techniques:

- NMR : Distinguish regioisomers via coupling patterns (e.g., methoxy group shielding effects).

- HPLC-MS : Monitor reaction progress and purity, especially for chlorinated by-products .

- X-ray crystallography : Confirm cyclized products, as seen in the characterization of pyrido[3,2,1-ij][1,6]-naphthyridin-6-one .

Basic: What role does the methoxy group play in directing electrophilic substitution?

Answer:

The methoxy group acts as an electron-donating substituent, activating adjacent positions for electrophilic attack. For example, in 7-phenyl-1,6-naphthyridin-5(6H)-one, sulfonation occurs at the 3,4-dimethoxybenzophenone site due to enhanced nucleophilicity . This directing effect must be considered when designing derivatives for pharmacological studies.

Advanced: Design an experiment to optimize the synthesis of 5-chloro-3-methoxy-1,6-naphthyridine.

Protocol:

Reagent Screening : Compare POCl₃, PCl₅, and mixed systems under varying temperatures (130–170°C).

Kinetic Monitoring : Use TLC/HPLC to track intermediate formation (e.g., 5-chloro vs. 8-chloro products) .

Quenching Optimization : Introduce cold NaOH to halt reactions at desired stages.

Purification : Employ column chromatography with hexane/EtOAc gradients to isolate the target compound.

Basic: What are the challenges in decarboxylating methoxy-naphthyridinone carboxylic acids?

Answer:

Decarboxylation requires high temperatures (250–370°C) and neat conditions, risking decomposition. For example, 6-methyl-5-oxo-1,6-naphthyridine-8-carboxylic acid yields 6-methyl-1,6-naphthyridin-5(6H)-one (77%) at 250°C . Lower yields may arise from competing side reactions, necessitating inert atmospheres and rapid cooling.

Advanced: Propose a mechanistic pathway for cyclization of 8-(2-ethoxycarbonylethyl)-5-methoxy-1,2,3,4-tetrahydro-1,6-naphthyridine.

Mechanism:

Base Activation : MeONa deprotonates the ethyl ester, generating a nucleophilic enolate.

Intramolecular Attack : The enolate attacks the adjacent methoxy-activated position, forming a six-membered ring.

Elimination : Loss of ethanol drives the reaction forward, yielding the fused pyrido-naphthyridinone (95% yield) .

Basic: How to validate the purity of 3-Methoxy-1,6-naphthyridin-5(6H)-one derivatives?

Method:

- Melting Point Analysis : Compare with literature values (e.g., 6-methyl derivatives ).

- Combined Spectroscopy : Match IR (C=O stretch ~1680 cm⁻¹) and ¹³C NMR (methoxy signal ~55 ppm) to reference data .

Advanced: Analyze contradictions in reported yields for imine-to-oxo conversions.

Analysis:

Discrepancies arise from reaction conditions. For instance, 6-methyl-1,6-naphthyridin-5(6H)-imine converts to oxo in 65% yield under reflux (2.5 M NaOH) , but ammonia-mediated routes yield <5% due to competing hydrolysis . Kinetic studies and pH control (e.g., buffered systems) can mitigate variability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.